![molecular formula C10H7ClN4S B2793795 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile CAS No. 866155-98-8](/img/structure/B2793795.png)
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile
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Description
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile (4-Cl-PTMC) is a thiazole-based heterocyclic compound that has been studied for its potential applications in organic synthesis and drug discovery. This compound has been found to possess unique properties that make it an attractive candidate for use in medicinal chemistry, drug development, and various other areas of research.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Researchers have developed environmentally friendly, rapid, and convenient methods for synthesizing derivatives related to 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile, demonstrating significant bioactive potential. For instance, the ultrasound-promoted synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives showcased potent anticancer activities against various human tumor cell lines, with certain compounds exhibiting high GI50 values indicative of their cytotoxic efficacy. These derivatives were evaluated through docking studies, suggesting good binding within the active site of the thymidylate synthase enzyme, and their ADME properties confirmed favorable drug-like characteristics (Tiwari et al., 2016).
Another study highlighted the synthesis and evaluation of new thiopyrimidine analogues, revealing their antitumor and antimicrobial efficacy. Compounds displayed inhibitory activity against leukemia and showed significant antibacterial activity against Staphylococcus aureus, among other pathogens (Taher & Helwa, 2012).
Corrosion Inhibition
Derivatives of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile have also been explored for their corrosion inhibition properties. A study focusing on pyranopyrazole derivatives, including 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrated these compounds' effectiveness in inhibiting mild steel corrosion in HCl solution. The research highlighted the inhibitors' mixed-type behavior and their adsorption following Langmuir adsorption isotherm, with significant inhibition efficiency observed at certain concentrations (Yadav et al., 2016).
Synthesis and Biological Activity
The facile synthesis and evaluation of biological activities of derivatives further underline the versatility of 4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile. Research into novel synthesis methods under microwave irradiation has produced polyfused pyrimidines, with certain derivatives showing promise in antimicrobial activities. These studies emphasize the methodological advancements and potential environmental benefits of employing microwave-assisted synthesis (Youssef et al., 2018).
properties
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-9-8(5-12)16-10(15-9)14-6-7-3-1-2-4-13-7/h1-4H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHVGPIMBXSYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-2-[(2-pyridinylmethyl)amino]-1,3-thiazole-5-carbonitrile |
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